2-(2-{2-[5-Methyl-2,4-bis(1-phenylethyl)phenoxy]ethoxy}ethoxy)ethan-1-ol
CAS No.: 110199-19-4
Cat. No.: VC19190584
Molecular Formula: C29H36O4
Molecular Weight: 448.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 110199-19-4 |
|---|---|
| Molecular Formula | C29H36O4 |
| Molecular Weight | 448.6 g/mol |
| IUPAC Name | 2-[2-[2-[5-methyl-2,4-bis(1-phenylethyl)phenoxy]ethoxy]ethoxy]ethanol |
| Standard InChI | InChI=1S/C29H36O4/c1-22-20-29(33-19-18-32-17-16-31-15-14-30)28(24(3)26-12-8-5-9-13-26)21-27(22)23(2)25-10-6-4-7-11-25/h4-13,20-21,23-24,30H,14-19H2,1-3H3 |
| Standard InChI Key | SLRAWEFHXZPCAP-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=C(C=C1C(C)C2=CC=CC=C2)C(C)C3=CC=CC=C3)OCCOCCOCCO |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound features a central 5-methylphenol ring substituted at the 2- and 4-positions with 1-phenylethyl groups (). A triethylene glycol chain () is attached to the phenolic oxygen, terminating in a primary alcohol . Key structural attributes include:
The presence of multiple ether linkages and bulky aromatic substituents confers high lipophilicity (), suggesting preferential solubility in organic solvents like dichloromethane or tetrahydrofuran .
Synthesis and Manufacturing
Synthetic Routes
Although no explicit protocols exist for this compound, analogous phenolic ether syntheses involve:
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Alkylation of Phenol: Reaction of 5-methyl-2,4-bis(1-phenylethyl)phenol with ethylene oxide or chloroethanol derivatives under basic conditions (e.g., KCO in DMF) .
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Stepwise Etherification: Sequential Williamson ether synthesis using tosylates or mesylates to build the ethoxy chain.
A hypothetical pathway could proceed as:
Purification likely requires column chromatography (silica gel, ethyl acetate/hexane) due to the compound’s polarity gradient .
Scalability Challenges
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Steric Hindrance: Bulky 1-phenylethyl groups may slow etherification kinetics, necessitating elevated temperatures (80–120°C) .
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Byproduct Formation: Competing oligomerization of ethylene oxide units requires careful stoichiometric control .
Recent Research and Patents
Knowledge Gaps
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Metabolic Pathways: No ADME studies available.
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Ecotoxicity: Environmental fate uncharacterized.
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